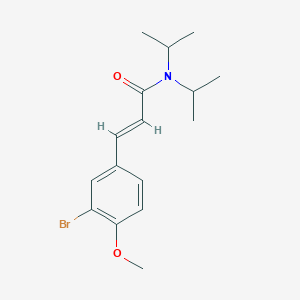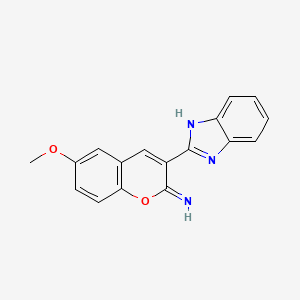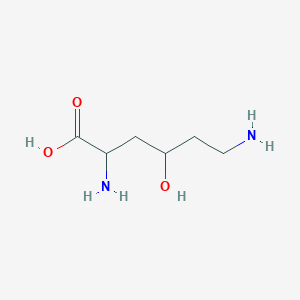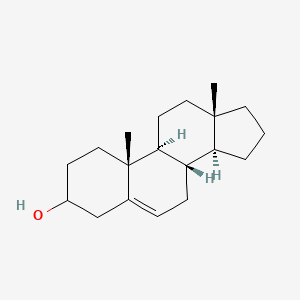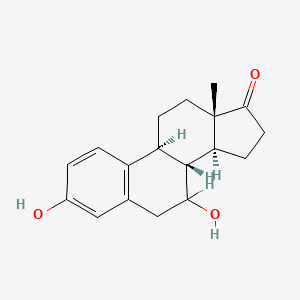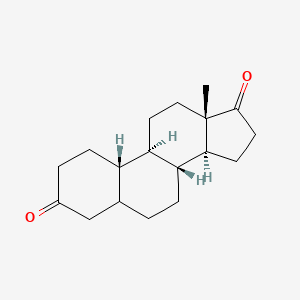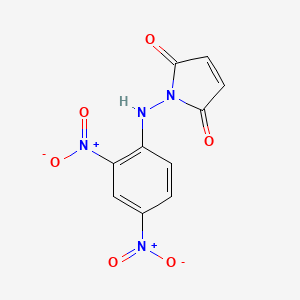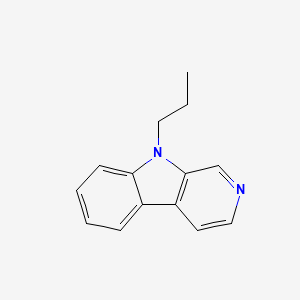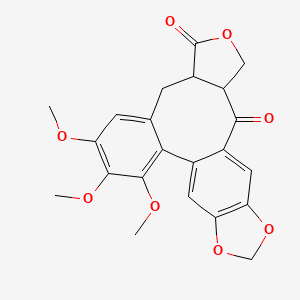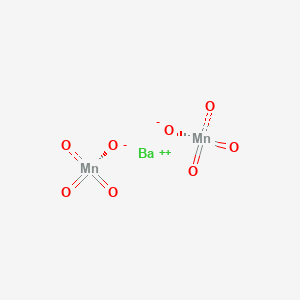
Barium permanganate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates.
Applications De Recherche Scientifique
Oxidation Reagent in Organic Chemistry : Barium permanganate is a versatile and mild oxidizing agent used under aprotic and non-aqueous conditions. It can convert primary and secondary hydroxy compounds into carbonyl derivatives, transform aldehydes into carboxylic acids, and is effective in selective oxidations, producing good yields of the corresponding carbonyl compounds (Firouzabadi, Seddighi, Mottaghineiad, & Bolourchian, 1990).
Preparation of Permanganic Acid and Permanganate Salts : Barium permanganate is utilized in the preparation of permanganic acid and other metal permanganates, which are widely used as selective oxidizing agents in organic syntheses (Kótai, Keszler, Pató, Holly, & Banerjii, 1999).
Synthesis of Other Permanganate Salts : It serves as a useful starting material for the synthesis of other permanganate salts, as well as a selective solid-phase oxidant in organic chemistry (Kótai, Sajó, Gács, Sharma, & Banerji, 2007).
Investigation of Mechanisms in Chemical Reactions : The substance is involved in studies investigating mechanisms of chemical reactions, such as the decomposition of permanganate in alkaline solutions (Landsberg & Heckner, 1964).
Nephelometric Determination of Thionic Compounds : In analytical chemistry, barium permanganate has been used for the indirect determination of thionic compounds by nephelometric determination of barium sulfate (Kofos, Sofoniou, & Voulgaropoulos, 1989).
Nuclear Chemistry Applications : Barium permanganate has applications in nuclear chemistry, as demonstrated in studies involving the behavior of recoil 56Mn in lanthanum permanganate (Mishra & Vijaya, 1998).
Deoximation of Benzylic Oximes : It is effective in the selective deoximation of benzylic oximes to their corresponding carbonyl compounds (Firouzabadi, Mottaghineiad, & Seddighi, 1990).
Propriétés
Numéro CAS |
7787-36-2 |
|---|---|
Nom du produit |
Barium permanganate |
Formule moléculaire |
Ba(MnO4)2 BaMn2O8 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
barium(2+);dipermanganate |
InChI |
InChI=1S/Ba.2Mn.8O/q+2;;;;;;;;;2*-1 |
Clé InChI |
YFFSWKZRTPVKSO-UHFFFAOYSA-N |
SMILES |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |
SMILES canonique |
[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Ba+2] |
Color/Form |
Brownish-violet to black crystals Dark purple crystals |
Densité |
3.77 at 68 °F (USCG, 1999) 3.77 g/cu cm |
melting_point |
200 °C (decomposes) |
Autres numéros CAS |
7787-36-2 |
Description physique |
Barium permanganate appears as a purplish colored crystalline solid. Noncombustible, but accelerates burning of combustible material. Finely divided combustible materials may be explosive. May spontaneously ignite on contact with combustible liquids. Contact with sulfuric acid may result in fires or explosions. Used as a disinfectant and to make other permanganates. |
Solubilité |
62.5 g/100 g water at 20 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



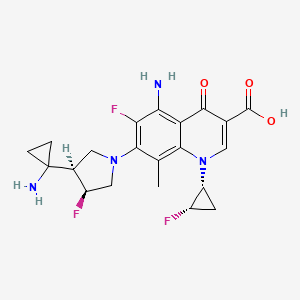
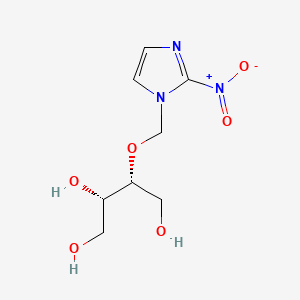
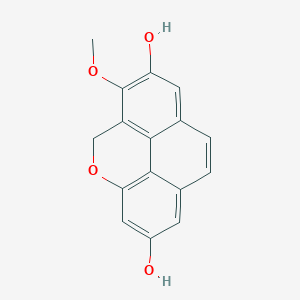
![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
